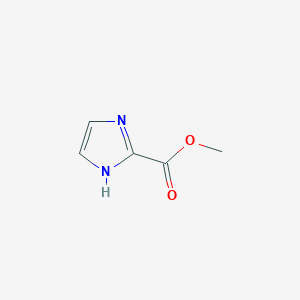

Methyl 1H-imidazole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAQRDQNFANUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338496 | |

| Record name | Methyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-09-7 | |

| Record name | Methyl 1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the design of various therapeutic agents, most notably as a scaffold for the development of inhibitors targeting metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The imidazole-2-carboxylate core acts as a metal-binding pharmacophore, capable of chelating the zinc ions essential for the catalytic activity of these enzymes[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 214.3 to 216.2°C[2]. While a definitive boiling point has not been reported in the reviewed literature, its N-methylated analog, 1-Methyl-1H-imidazole-2-carboxylic acid, has a reported boiling point of 339.4±25.0 °C, suggesting that the title compound would have a similarly high boiling point[3].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H6N2O2 | [2][4] |

| Molecular Weight | 126.11 g/mol | [5][6] |

| Appearance | Solid | [2] |

| Melting Point | 214.3 to 216.2°C | [2] |

| Purity | 96% | [2] |

| CAS Number | 17334-09-7 | [4][6] |

| IUPAC Name | This compound | [5][6] |

| InChI Key | JTAQRDQNFANUEK-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | COC(=O)C1=NC=CN1 | [5][6] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Low solubility is expected based on its organic structure. | Quantitative data not available in the reviewed literature. |

| Organic Solvents | Expected to be more soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. | Quantitative data not available in the reviewed literature. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the imidazole ring and the three protons of the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the imidazole ring.

Specific peak assignments were not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.

-

C-N and C=N Stretching: These vibrations of the imidazole ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: Bands corresponding to the C-O single bond of the ester group are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the parent carboxylic acid followed by esterification.

Step 1: Synthesis of 1H-Imidazole-2-carboxylic acid

This procedure is adapted from the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde[7].

-

Materials: 2-imidazolecarboxaldehyde, 30% aqueous hydrogen peroxide solution, diethyl ether, water.

-

Procedure:

-

To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1 equivalent), slowly add a 30% aqueous hydrogen peroxide solution.

-

Allow the reaction to proceed at room temperature for 72 hours.

-

After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

-

Step 2: Esterification to this compound

This is a general procedure for Fischer esterification.

-

Materials: 1H-Imidazole-2-carboxylic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

Suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Reactivity

-

N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated under suitable conditions.

-

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, although the ester group is deactivating.

-

Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Applications in Drug Development

Metallo-β-Lactamase Inhibition

The primary application of this compound and its derivatives in drug development is as inhibitors of metallo-β-lactamases (MBLs). These enzymes utilize one or two zinc ions in their active site to hydrolyze β-lactam antibiotics. The imidazole-2-carboxylate scaffold can effectively chelate these zinc ions, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

Experimental Protocols

VIM-2 Metallo-β-Lactamase Inhibition Assay

This protocol is based on a high-throughput screening assay for MBL inhibitors[8]. The assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of nitrocefin by VIM-2 results in a color change that can be monitored spectrophotometrically.

-

Materials:

-

Purified VIM-2 enzyme

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a defined amount of VIM-2 enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.

-

Immediately monitor the change in absorbance at 495 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value of the inhibitor by plotting the reaction rate against the inhibitor concentration.

-

Stability and Storage

This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents[9]. It is recommended to store it under an inert atmosphere[4]. The compound is generally stable under normal conditions.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of metallo-β-lactamase inhibitors. Its chemical properties, including its ability to chelate metal ions, make it an attractive scaffold for further derivatization and optimization in the pursuit of novel antibacterial agents. This guide provides a foundational understanding of its key characteristics to aid researchers and drug development professionals in their work with this important compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 6. This compound | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis of Methyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for Methyl 1H-imidazole-2-carboxylate, a key building block in medicinal chemistry and drug development. The document outlines two core synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif is a crucial component in the development of various therapeutic agents. This guide details the prevalent methods for its synthesis, providing researchers with the necessary information for laboratory-scale preparation.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are highlighted: a two-step synthesis involving the creation and subsequent esterification of an imidazole carboxylic acid intermediate, and a direct synthesis approach from an imidazole derivative.

Pathway 1: Two-Step Synthesis via 1H-imidazole-2-carboxylic acid

This pathway involves the initial preparation of 1H-imidazole-2-carboxylic acid from a suitable precursor, followed by an acid-catalyzed esterification with methanol.

Step 1: Oxidation of Imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid

A common and high-yielding method for the synthesis of the carboxylic acid intermediate is the oxidation of imidazole-2-carboxaldehyde.

Step 2: Fischer Esterification of 1H-imidazole-2-carboxylic acid

The resulting carboxylic acid is then esterified using a classic Fischer esterification reaction with methanol in the presence of an acid catalyst.

Pathway 2: Direct Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

This pathway describes a direct method to synthesize the N-methylated analog of the target compound, which is also a valuable research chemical. This method involves the reaction of 1-methyl-1H-imidazole with methyl chloroformate.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described.

Table 1: Synthesis of 1H-imidazole-2-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | Imidazole-2-carboxaldehyde | [1] |

| Reagents | 30% Hydrogen Peroxide, Water | [1] |

| Reaction Time | 72 hours | [1] |

| Temperature | Room Temperature | [1] |

| Product Yield | 97.5% | [1] |

| Melting Point | 156-158 °C | [1] |

Table 2: Fischer Esterification of 1H-imidazole-2-carboxylic acid (Representative)

| Parameter | Value | Reference |

| Starting Material | 1H-imidazole-2-carboxylic acid | |

| Reagents | Methanol, Sulfuric Acid (catalyst) | |

| Reaction Time | Not Specified | |

| Temperature | Reflux | |

| Product Yield | Not Specified |

Table 3: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

| Parameter | Value | Reference |

| Starting Material | 1-methyl-1H-imidazole | [2] |

| Reagents | Methyl chloroformate, Triethylamine, Acetonitrile | [2] |

| Reaction Time | Not Specified (stirred at room temp.) | [2] |

| Temperature | -20 °C to Room Temperature | [2] |

| Product Yield | 73% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 1H-imidazole-2-carboxylic acid[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2.88 g (0.030 mol) of imidazole-2-carboxaldehyde in 10 ml of water.

-

Oxidation: To the stirred solution, slowly add 10 g of a 30% aqueous hydrogen peroxide solution dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for 72 hours.

-

Work-up: After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

-

Purification: Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide. The product can be dried under vacuum.

Protocol 2: Fischer Esterification of 1H-imidazole-2-carboxylic acid (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to achieve esterification (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 3: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate[2]

-

Reaction Setup: In a 100 mL three-necked flask under an argon atmosphere, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate. Cool the solution to -20 °C.

-

Addition of Reactants: Prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile. Add this solution to the cooled chloroformate solution over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.

-

Work-up and Purification: The publication indicates that after the reaction, the mixture was filtered, and the filtrate was concentrated. The resulting residue was then purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic route for this compound via an acid intermediate.

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Direct synthesis of the N-methylated analog.

References

A Technical Guide to Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7): Properties, Synthesis, and Applications in Drug Discovery

Introduction: Methyl 1H-imidazole-2-carboxylate (CAS: 17334-09-7) is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its imidazole core serves as a versatile scaffold, particularly notable for its role as a metal-binding pharmacophore. This attribute has positioned it as a key precursor in the design of novel therapeutic agents, most significantly in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to bacteria.[1] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and primary applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[2] Its structure and key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17334-09-7 | [3] |

| Molecular Formula | C₅H₆N₂O₂ | [3][4] |

| Molecular Weight | 126.11 g/mol | [4] |

| Physical Form | Solid | [2] |

| Melting Point | 214.3 to 216.2 °C | [3] |

| Topological Polar Surface Area | 54.98 Ų | [4] (Computed) |

| logP | 0.2 | [4] (Computed) |

| Hydrogen Bond Donors | 1 | [4] (Computed) |

| Hydrogen Bond Acceptors | 3 | [4] (Computed) |

| Rotatable Bonds | 1 | [4] (Computed) |

Table 2: Spectroscopic Data

| Spectrum Type | Data Description | Source(s) |

| ¹H NMR | Spectral data is available, showing characteristic peaks for the imidazole ring protons and the methyl ester group. | [5] |

| ¹³C NMR | Spectral data is available. | [5] |

| Mass Spectrometry | The mass spectrum is available for analysis. | [5] |

| Infrared (IR) | IR spectral data is available. | [5] |

Synthesis and Reactivity

The most common and straightforward synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid. This method involves reacting 1H-imidazole-2-carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Fischer Esterification

-

Reaction Setup: To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Development

The primary significance of this compound lies in its application as a foundational scaffold for potent enzyme inhibitors, particularly in the fight against antibiotic resistance.

Metallo-β-Lactamase (MBL) Inhibition

The rise of carbapenem-resistant Gram-negative bacteria, a major global health threat, is often driven by the production of metallo-β-lactamases (MBLs).[6] These enzymes, which include clinically relevant families like NDM, VIM, and IMP, utilize zinc ions in their active site to hydrolyze and inactivate a broad range of β-lactam antibiotics, including last-resort carbapenems.[6][7]

Derivatives of 1H-imidazole-2-carboxylic acid act as potent MBL inhibitors.[7] The imidazole core functions as a metal-binding pharmacophore, chelating the essential zinc ions in the MBL active site.[1] This action blocks the enzyme's hydrolytic capability, rendering it unable to destroy the antibiotic. When co-administered with a β-lactam antibiotic like meropenem, these inhibitors can restore its efficacy against resistant bacterial strains, including Pseudomonas aeruginosa.[1][7]

Antiviral Research

Beyond its antibacterial applications, the imidazole core is a valuable intermediate in the synthesis of compounds with potential antiviral activity. Specifically, it is used to prepare 1-hydroxyimidazole derivatives that have demonstrated promising inhibitory effects against orthopoxviruses, such as the Vaccinia virus and cowpox virus.[1]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2] Recommended storage temperature is between 2-8 °C.[2]

This compound is a high-value chemical intermediate with profound implications for drug discovery and development. Its structural utility as a metal-binding pharmacophore makes it a cornerstone in the design of MBL inhibitors, offering a promising strategy to combat the critical threat of carbapenem-resistant bacteria. Further exploration of this scaffold continues to yield derivatives with diverse biological activities, underscoring its enduring importance to the scientific and medical research communities.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | 17334-09-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER(17334-09-7) 1H NMR spectrum [chemicalbook.com]

- 6. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its imidazole core serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role as a precursor for potent enzyme inhibitors.

Core Physical and Chemical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented below.

Structural and General Properties

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17334-09-7 |

| Physical State | Solid |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | Store in a cool, dry place, typically at 2-8°C under an inert atmosphere. |

Physicochemical Data

| Property | Value |

| Melting Point | 214.3 to 216.2°C[1] |

| Boiling Point | Not readily available |

| Solubility | Soluble in polar organic solvents. |

| pKa (Computed) | 11.3 (amine); 1.8 (ester) |

| LogP (Computed) | 0.2 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

-

Molecular Ion (M+) : m/z = 126

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR data are available and consistent with the proposed structure. Specific peak assignments can be found in various chemical databases.

Infrared (IR) Spectroscopy

-

Characteristic peaks in the IR spectrum include N-H stretching, C=O stretching of the ester, and C-N stretching of the imidazole ring.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from imidazole-2-carboxaldehyde.

Step 1: Synthesis of 1H-imidazole-2-carboxylic acid

This protocol details the oxidation of imidazole-2-carboxaldehyde to its corresponding carboxylic acid.

Materials:

-

Imidazole-2-carboxaldehyde

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

-

Allow the reaction to proceed at room temperature for approximately 72 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid. Caution: Avoid heating, as it may cause decarboxylation of the product.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 v/v) to remove any residual peroxide.

-

Dry the purified 1H-imidazole-2-carboxylic acid under vacuum.

Step 2: Esterification to this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of 1H-imidazole-2-carboxylic acid with methanol.

Materials:

-

1H-imidazole-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Suspend 1H-imidazole-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Biological Relevance and Mechanism of Action

This compound and its derivatives have emerged as promising scaffolds for the development of inhibitors against metallo-β-lactamases (MBLs).[2] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1][3]

The inhibitory activity of these imidazole-based compounds is attributed to their ability to chelate the zinc ions present in the active site of MBLs.[2] These zinc ions are crucial for the catalytic activity of the enzyme, which involves the hydrolysis of the β-lactam ring of the antibiotic. By binding to these zinc ions, the imidazole-based inhibitors block the active site and prevent the enzyme from deactivating the antibiotic. This mechanism restores the efficacy of the β-lactam antibiotic, allowing it to exert its antibacterial effect.

References

- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical [benchchem.com]

- 3. Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1H-imidazole-2-carboxylate, a key heterocyclic compound. It covers its chemical structure, physicochemical properties, synthesis, and analytical characterization. Additionally, it touches upon the biological significance of the imidazole-2-carboxylic acid scaffold in drug discovery.

Chemical Structure and Formula

This compound is a heterocyclic organic compound. It consists of a five-membered imidazole ring, which is an aromatic diastole, substituted at the 2-position with a methyl ester group. The tautomeric nature of the imidazole ring allows the proton on the nitrogen to reside on either nitrogen atom.

Molecular Formula: C₅H₆N₂O₂

IUPAC Name: this compound

CAS Number: 17334-09-7

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Reference |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Physical Form | Solid | [2][3] |

| Melting Point | 214.3 to 216.2 °C | [3] |

| Purity | ≥96% | [2][3] |

| InChI Key | JTAQRDQNFANUEK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC(=O)C1=NC=CN1 | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Experimental Protocols

Synthesis

A general method for the production of this compound can be adapted from procedures outlined for similar imidazole carboxylate derivatives. One common approach involves the reaction of an imidazole precursor with a suitable carboxylating agent. The following is a representative protocol based on a patented method.

General Procedure for Synthesis:

-

Reaction Setup: In a three-necked flask under an argon atmosphere, add acetonitrile and cool the flask to -20 °C.

-

Addition of Reagents: To the cooled acetonitrile, add methyl chloroformate.

-

Reactant Solution: In a separate vessel, prepare a solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile.

-

Reaction: Slowly add the 1-methyl-1H-imidazole solution to the cooled methyl chloroformate solution over a period of 30 minutes.

-

Stirring: Stir the reaction mixture at room temperature for a specified time to allow the reaction to proceed.

-

Work-up: Upon completion, add ethanol and water to the reaction mixture to dissolve any precipitate.

-

Analysis and Purification: The yield can be determined by HPLC analysis of a diluted aliquot. The final product can be purified using standard techniques such as column chromatography or recrystallization.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would include those for the methyl group protons and the protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. Signals are expected for the methyl carbon, the carbonyl carbon of the ester, and the carbons of the imidazole ring.

-

Typical Conditions: Spectra are often recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks:

-

N-H stretching vibrations in the imidazole ring.

-

C=O stretching of the ester group.

-

C-N and C=N stretching of the imidazole ring.

-

C-H stretching and bending vibrations.

-

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

3. Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Expected Ion: The molecular ion peak (M⁺) corresponding to the molecular weight of 126.11 would be expected.

-

Ionization Methods: Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Biological Relevance and Applications

The 1H-imidazole-2-carboxylic acid scaffold, the parent acid of this compound, has been identified as a crucial metal-binding pharmacophore.[4][5] This structural motif is of significant interest in drug development, particularly in the design of inhibitors for metallo-β-lactamases (MBLs).[4][5]

MBLs are enzymes produced by certain bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[5] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Derivatives of 1H-imidazole-2-carboxylic acid have been shown to inhibit MBLs by chelating the zinc ions in the active site of the enzyme. This action restores the efficacy of β-lactam antibiotics against resistant bacteria.[6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the imidazole-2-carboxylic acid core can lead to potent inhibitors of various MBLs, such as VIM-type MBLs.[4][5]

The diagram below illustrates the proposed mechanism of action for 1H-imidazole-2-carboxylic acid-based MBL inhibitors.

Caption: MBL inhibition by imidazole-2-carboxylic acid derivatives.

References

- 1. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|Research Chemical [benchchem.com]

A Technical Guide to Methyl 1H-imidazole-2-carboxylate (CAS: 17334-09-7) for Researchers and Drug Development Professionals

Abstract

Methyl 1H-imidazole-2-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structural motif is integral to the design of novel therapeutic agents, most notably as a core pharmacophore for the development of metallo-β-lactamase (MBL) inhibitors aimed at combating antibiotic resistance. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and key applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its fundamental properties are critical for its application in chemical synthesis and formulation. The key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 17334-09-7 | [1][2][4] |

| Molecular Formula | C₅H₆N₂O₂ | [1][2][4] |

| Molecular Weight | 126.11 g/mol | [1][3][4] |

| Canonical SMILES | COC(=O)C1=NC=CN1 | [1][2] |

| InChI Key | JTAQRDQNFANUEK-UHFFFAOYSA-N | [1][2][3] |

| Physical Form | Solid | [2][3] |

| Melting Point | 214.3 to 216.2 °C | [2] |

| Purity | ≥96% | [2][3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest. While various methods exist for creating the imidazole core, a common approach for producing imidazole-2-carboxylate esters involves the acylation of an imidazole precursor. A generalized synthetic workflow is presented below.

This protocol is a generalized procedure based on methods for producing imidazole-2-carboxylate derivatives and should be optimized for specific laboratory conditions and scales.[5]

Materials:

-

1-methyl-1H-imidazole (or other appropriate imidazole precursor)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Methyl chloroformate

-

Anhydrous acetonitrile (solvent)

-

Deionized water

-

Extraction solvent (e.g., ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imidazole precursor and triethylamine in anhydrous acetonitrile.[5]

-

Cool the reaction mixture to a reduced temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.[5]

-

Slowly add methyl chloroformate dropwise to the stirred solution, ensuring the temperature remains controlled.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction is quenched by the addition of water or a dilute aqueous solution.

-

The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined.

-

The combined organic phase is washed with water and then brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified using column chromatography or recrystallization to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

| Analytical Technique | Purpose | Available Data |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | Spectral data for 1H-imidazole-2-carboxylic acid methyl ester are available in chemical databases.[6] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and provides structural information through fragmentation patterns. | GC-MS data are publicly available.[1] |

| Infrared Spectroscopy (IR) | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | IR spectra are available in chemical databases.[6] |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to quantify it in various matrices. | HPLC is a standard method for purity assessment (≥97% purity is commercially available).[4] |

Applications in Drug Development and Research

The imidazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[7] this compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

The most significant application of this scaffold is in the design of inhibitors for metallo-β-lactamases (MBLs).[8] These bacterial enzymes are a primary cause of resistance to carbapenem antibiotics, which are often considered 'last-resort' treatments for severe infections caused by Gram-negative bacteria.[9]

-

Mechanism of Resistance: MBLs contain one or two zinc ions in their active site, which are essential for hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[10]

-

Inhibitor Function: The 1H-imidazole-2-carboxylic acid core acts as a metal-binding pharmacophore (MBP) . It is designed to chelate the catalytic zinc ions in the MBL active site, thereby inhibiting the enzyme's hydrolytic activity.[8][9]

-

Synergistic Activity: By inhibiting MBLs, these compounds can restore the efficacy of carbapenem antibiotics like meropenem. Potent synergistic activity has been demonstrated against challenging pathogens such as Pseudomonas aeruginosa.[8]

The logical pathway of MBL inhibition is illustrated below.

Beyond its antibacterial applications, the imidazole core is a key synthetic intermediate for developing compounds with antiviral properties. Derivatives of 1-hydroxyimidazole have shown promising inhibitory activity against orthopoxviruses, such as the Vaccinia virus and cowpox virus, with some compounds exhibiting high selectivity in vitro.[8][11][12]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its primary importance lies in its role as a foundational scaffold for the structure-guided design of potent MBL inhibitors, a critical area of research in the fight against antimicrobial resistance. Its utility in the synthesis of novel antiviral agents further underscores its versatility and significance to the drug development community. Continued exploration of this scaffold is expected to yield new therapeutic candidates for infectious diseases.

References

- 1. This compound | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 17334-09-7 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 6. 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER(17334-09-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound|Research Chemical [benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry and biochemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery and historical development of imidazole compounds, from the initial synthesis of the parent ring to the unearthing of its vital roles in biological systems and medicine. We will delve into the seminal synthetic methodologies, the discovery of key naturally occurring imidazoles, and the development of groundbreaking imidazole-based pharmaceuticals. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering a deep dive into the rich history of this remarkable heterocycle.

The Dawn of Imidazole Chemistry: Synthesis of the Core Scaffold

The story of imidazole begins in the mid-19th century with the pioneering work of German chemist Heinrich Debus. His successful synthesis of the parent imidazole ring laid the foundation for a new field of heterocyclic chemistry.

The Debus Synthesis of Glyoxaline (1858)

In 1858, Heinrich Debus reported the first synthesis of the imidazole ring, which he named "glyoxaline".[1][2] This synthesis involved the reaction of glyoxal and formaldehyde with ammonia.[1][2] While the original publication in Annalen der Chemie und Pharmacie provides the foundational knowledge, the yields were noted to be relatively low.[3]

Experimental Protocol: A Modern Adaptation of the Debus Synthesis

The following is a modern, one-pot synthesis procedure based on the principles of the Debus reaction:

-

Reactants:

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ammonia (25% aqueous solution)

-

-

Procedure:

-

To a stirred solution of ammonia, equimolar amounts of glyoxal and formaldehyde are added dropwise at room temperature.

-

The reaction mixture is then heated to facilitate the condensation and cyclization reactions.

-

The product, imidazole, is isolated and purified by distillation under reduced pressure.

-

-

Quantitative Data: Modern adaptations of this method have reported yields ranging from 30% to over 90%, depending on the specific reaction conditions and modifications.

The Radziszewski Imidazole Synthesis (1882)

In 1882, Polish chemist Bronisław Radziszewski expanded upon Debus's work, developing a more general and versatile method for synthesizing substituted imidazoles.[4] The Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] This multicomponent reaction proved to be of significant industrial importance for the production of a wide range of imidazole derivatives.[5] A notable early application of this reaction was the synthesis of 2,4,5-triphenylimidazole, also known as lophine.[4]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

-

Reactants:

-

Benzil (a 1,2-dicarbonyl compound)

-

Benzaldehyde

-

Ammonium acetate (as a source of ammonia)

-

Glacial acetic acid (as the solvent)

-

-

Procedure:

-

Benzil, benzaldehyde, and ammonium acetate are dissolved in glacial acetic acid.

-

The mixture is heated under reflux to drive the condensation reaction.

-

Upon cooling, the product, 2,4,5-triphenylimidazole, crystallizes from the solution and can be collected by filtration.

-

-

Quantitative Data: This reaction is known to produce good to excellent yields of the corresponding imidazole derivative.

Table 1: Key Synthetic Methodologies for the Imidazole Ring

| Synthesis Name | Year | Key Reactants | Typical Product | Reported Yield |

| Debus Synthesis | 1858 | Glyoxal, Formaldehyde, Ammonia | Imidazole (Glyoxaline) | Low (in original work) |

| Radziszewski Synthesis | 1882 | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | Good to Excellent |

Nature's Imidazoles: Discovery of Key Biological Building Blocks

The imidazole moiety is not merely a synthetic curiosity; it is a fundamental component of several crucial biomolecules. The discovery of these naturally occurring imidazoles unveiled their profound importance in biology.

Histidine: The Proteogenic Amino Acid

The amino acid histidine, characterized by its imidazole side chain, was first isolated in 1896 by German biochemist Albrecht Kossel and his student Sven Gustaf Hedin.[7][8][9] They isolated histidine from the hydrolysis of various proteins, establishing it as a fundamental building block of these essential macromolecules.[8][9]

Experimental Protocol: General Workflow for the Isolation of Amino Acids from Protein Hydrolysates

The historical methods for isolating amino acids from protein hydrolysates involved a series of precipitation and crystallization steps. The following is a generalized workflow representative of the techniques used during that era.

References

- 1. benchchem.com [benchchem.com]

- 2. Histamine - Wikipedia [en.wikipedia.org]

- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Histidine - Wikipedia [en.wikipedia.org]

- 8. Albrecht Kossel Biography (1853-1927) [faqs.org]

- 9. observervoice.com [observervoice.com]

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-imidazole-2-carboxylate, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its role as a scaffold for developing novel therapeutic agents.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its key quantitative properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 126.11 g/mol | [2] |

| Alternate Molecular Weight | 126.115 g/mol | [1] |

| Alternate Molecular Weight | 126.12 g/mol | [3] |

| Melting Point | 214.3 to 216.2 °C | [1] |

| Physical State | Solid | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 17334-09-7 | [1][2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of 1H-imidazole-2-carboxylic acid. A representative experimental protocol is detailed below. This protocol is based on general methods for the synthesis of imidazole derivatives and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from 1H-imidazole-2-carboxylic acid.

Materials:

-

1H-imidazole-2-carboxylic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

-

Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Signaling Pathway

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as a promising class of inhibitors against metallo-β-lactamases (MBLs).[4][5] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[5] The imidazole-2-carboxylic acid scaffold acts as a metal-binding pharmacophore, targeting the zinc ions in the active site of MBLs.[4]

The inhibitory action of these compounds can restore the efficacy of antibiotics like meropenem against resistant bacterial strains, such as Pseudomonas aeruginosa.[5][6] This synergistic effect is a key area of research in combating antibiotic resistance.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Inhibition of metallo-β-lactamase by an imidazole derivative.

The logical workflow for the development and application of these inhibitors is outlined in the following diagram.

Caption: Workflow for developing MBL inhibitors.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|Research Chemical [benchchem.com]

Spectroscopic Profile of Methyl 1H-imidazole-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-imidazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers and scientists. The data presented is based on closely related analogs and established principles of spectroscopic analysis, providing a robust reference for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of a close analog, cyclohexyl 1-methyl-1H-imidazole-2-carboxylate, which serves as a representative model for the core structure of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.12 | s | Imidazole C-H |

| 7.00 | s | Imidazole C-H |

| 4.97 | tt | O-CH (cyclohexyl) |

| 3.99 | s | N-CH₃ |

| 2.08 – 1.95 | m | Cyclohexyl CH₂ |

| 1.88 – 1.78 | m | Cyclohexyl CH₂ |

| 1.68 – 1.54 | m | Cyclohexyl CH₂ |

| 1.47 – 1.32 | m | Cyclohexyl CH₂ |

| 1.32 – 1.18 | m | Cyclohexyl CH₂ |

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C=O (Ester carbonyl) |

| 137.0 | Imidazole C2 |

| 129.3 | Imidazole C4/C5 |

| 126.0 | Imidazole C4/C5 |

| 74.3 | O-CH (cyclohexyl) |

| 35.9 | N-CH₃ |

| 31.6 | Cyclohexyl CH₂ |

| 25.2 | Cyclohexyl CH₂ |

| 24.1 | Cyclohexyl CH₂ |

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2934, 2858 | Strong | C-H stretch (aliphatic) |

| 1702 | Strong | C=O stretch (ester) |

| 1412 | Medium | C-N stretch (imidazole ring) |

| 1256 | Strong | C-O stretch (ester) |

| 1127 | Strong | C-N stretch (imidazole ring) |

| 781 | Strong | C-H out-of-plane bend (aromatic) |

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 209.1285 | [M+H]⁺ (Calculated for C₁₁H₁₇N₂O₂) |

| 209.1286 | [M+H]⁺ (Found) |

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog, obtained via High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[1]

Experimental Protocols

The spectroscopic data presented in this guide are based on established methodologies for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.[1] The reported mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 1H-imidazole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, which will empower researchers to generate precise data in their own laboratory settings.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Reference |

| Methanol | Data not available | Data not available | |||

| Ethanol | Data not available | Data not available | |||

| Acetone | Data not available | Data not available | |||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |||

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |||

| Dichloromethane | Data not available | Data not available | |||

| Ethyl Acetate | Data not available | Data not available |

Note: Researchers are encouraged to populate this table with their own experimental findings to contribute to the collective understanding of this compound's properties. A related compound, Ethyl 1-methyl-1H-imidazole-2-carboxylate, has been reported to be soluble in dichloromethane, ether, ethyl acetate, and methanol, suggesting that this compound may exhibit similar solubility in these solvents.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for two widely accepted experimental techniques for determining the solubility of a solid compound in an organic solvent.

2.1. Isothermal Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[3] It involves equilibrating a surplus of the solid compound with the solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant-temperature shaker or incubator. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, a sample of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetry (after solvent evaporation).

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

2.2. Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating, or the temperature at which crystallization begins upon controlled cooling.[4]

Protocol:

-

Sample Preparation: Prepare a series of vials, each containing a precisely weighed amount of this compound and a known mass or volume of the selected organic solvent. This creates mixtures with different, known concentrations.

-

Heating/Cooling Cycle: Place the vials in a controlled-temperature apparatus equipped with a stirring mechanism and a means to visually or instrumentally detect the dissolution or crystallization point.

-

Dissolution Temperature Determination (Heating): Slowly heat the mixtures at a constant rate while stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Crystallization Temperature Determination (Cooling): Alternatively, heat the mixtures to ensure complete dissolution and then cool them down at a controlled rate. The temperature at which the first crystals appear is noted.

-

Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility versus temperature) can be constructed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment, from initial preparation to final data analysis.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide provides the necessary framework for researchers to systematically investigate and document the solubility of this compound in various organic solvents. The provided experimental protocols are robust and widely applicable, ensuring the generation of high-quality, reproducible data that will be invaluable to the scientific and drug development communities.

References

An In-depth Technical Guide to the Safe Handling of Methyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 1H-imidazole-2-carboxylate (CAS No: 17334-09-7), a versatile chemical intermediate utilized in pharmaceutical development and material science. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 214.3 to 216.2 °C | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

GHS Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5][6]

-

Dust Formation: Avoid the formation of dust and aerosols.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

-

Conditions: Store at room temperature or as recommended by the supplier (e.g., 2-8°C).[7]

-

Separation: Store away from incompatible materials and foodstuff containers.[8]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Seek immediate medical attention.[8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice/attention.[5] |

| Inhalation | Move the victim to fresh air.[5][9] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration.[5][9] Seek medical attention if symptoms occur.[2] |

| Ingestion | Rinse mouth with water.[5][9] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]

-

Specific Hazards: May emit corrosive fumes in a fire.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Avoid breathing dust.[5] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2][5] Avoid generating dust.[5]

Experimental Protocols and Workflows

While specific experimental protocols will vary based on the research application, the following workflows provide a standardized approach to handling this compound safely.

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection workflow for handling this compound.

Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the safety measures and protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fishersci.fi [fishersci.fi]

- 3. This compound | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. chemscene.com [chemscene.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Methyl 1H-imidazole-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-imidazole-2-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the imidazole core and the reactive carboxylate group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals and other functional molecules.

Applications in Medicinal Chemistry

The imidazole scaffold is a common motif in many natural products and pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] this compound serves as a key intermediate in the development of novel therapeutics, particularly in the areas of antibacterial and antiviral research.

Metallo-β-Lactamase (MBL) Inhibitors

Bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health.[2] The development of MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this resistance. Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of MBLs, such as Verona Integron-encoded MBLs (VIMs).[1][2] These compounds act by chelating the zinc ions in the active site of the enzyme, restoring the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[1][2]

Structure-activity relationship (SAR) studies have shown that substituents at the N-1 position of the imidazole ring are crucial for potent inhibition of class B1 MBLs.[2] Optimization of these derivatives has led to compounds with significant synergistic activity with meropenem.[2]

Quantitative Data for MBL Inhibition:

| Compound | Target MBL | IC₅₀ (µM) | Synergistic Activity with Meropenem | Reference |

| Optimized 1H-imidazole-2-carboxylic acid derivative (55) | VIM-2 | Potent Inhibition | Displayed potent synergistic activity | [2] |

| 1H-imidazole-2-carboxylic acid derivative (28) | VIM-2, VIM-5 | 0.018 | Improved synergistic effects | [3] |

Antiviral Agents

The imidazole core is also a key component in the design of novel antiviral compounds.[1] Derivatives of this compound are utilized as synthetic intermediates for 1-hydroxyimidazole derivatives, which have demonstrated promising inhibitory activity against orthopoxviruses, including Vaccinia virus and cowpox virus.[1][4] Some of these compounds have exhibited high selectivity indices in vitro.[1]

Quantitative Data for Antiviral Activity: